3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-15-7-3-4-8-16(15)28-18(17)19(26)23-21-25-24-20(27-21)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGYKFBSOROUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes.
Biological Activity
3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3O2
- Molecular Weight : 353.8022 g/mol
- CAS Number : 887888-26-8
- SMILES Notation : Clc1cccc(c1)C(=O)Nc1nnc(o1)c1ccc2c(c1)CCCC2
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing significant effects in several areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit varying degrees of antimicrobial activity. For instance:
- Study Findings : A study demonstrated that related compounds showed moderate to significant antibacterial and antifungal activities. The lipophilicity of the compounds was correlated with their antibacterial effectiveness .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 32 |
| Compound B | Antifungal | 64 |
2. Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Case Study : A study reported that benzothiophene derivatives exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The IC50 values indicated significant potency against these cell lines .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | 25 |
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Cholinesterase Inhibition : Related compounds were found to inhibit butyrylcholinesterase (BChE) effectively, with IC50 values comparable to standard inhibitors such as physostigmine. This suggests potential applications in neurodegenerative diseases .
The biological activities of the compound can be attributed to its structural features:
- The presence of the oxadiazole ring is known to enhance interactions with biological targets.
- The benzothiophene moiety contributes to the lipophilicity and overall bioactivity of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations :
- Benzothiophene vs. Dihydrodioxine/Thiophenmethyl : The target’s benzothiophene-Cl moiety enhances lipophilicity compared to the dihydrodioxine in or the sulfone-thiophenmethyl group in , which may improve membrane permeability but reduce aqueous solubility.
- Oxadiazole vs. Thiazole/Oxazole : The oxadiazole in the target and is electron-deficient, favoring π-π stacking interactions, whereas thiazole () or oxazole () may engage in hydrogen bonding due to their lone-pair electrons.
Pharmacological Implications
- Target Compound: The chlorine atom may act as a halogen bond donor, enhancing binding affinity to hydrophobic enzyme pockets. Its benzothiophene-oxadiazole scaffold is structurally analogous to kinase inhibitors like imatinib derivatives.
- Compound : The 3,4-dimethylphenyl group could increase metabolic stability but reduce selectivity due to non-specific hydrophobic interactions.
- Compound : The sulfone and thiophenmethyl groups may improve solubility but introduce synthetic complexity, as seen in multi-step routes reported for sulfone-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
